N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an acetamidophenyl group, and a triazinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the acetamidophenyl group through acylation reactions. The triazinylsulfanyl group is then incorporated using nucleophilic substitution reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Key considerations include the selection of solvents, reagents, and catalysts that are cost-effective and environmentally friendly. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-Dimethoxyphenyl)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
- **N-(3,4-Dimethoxyphenyl)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
Uniqueness
N-(3,4-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N5O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C23H25N5O5S/c1-5-19(21(30)25-14-10-11-17(32-3)18(12-14)33-4)34-23-26-22(31)20(27-28-23)15-8-6-7-9-16(15)24-13(2)29/h6-12,19H,5H2,1-4H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
MNLPOCZYNQYNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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